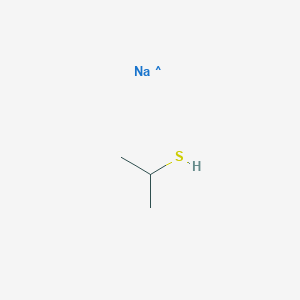

2-Propanethiol, sodium salt (8CI,9CI)

描述

2-Propanethiol, sodium salt (CAS 29364-29-2), also known as sodium tert-butylthiolate or sodium 2-methyl-2-propanethiolate, is a sulfur-containing organometallic compound. Its molecular formula is C₄H₉NaS, and it is structurally derived from 2-methyl-2-propanethiol (tert-butyl mercaptan, CAS 75-66-1) by replacing the thiol hydrogen with a sodium ion . This compound is widely used in organic synthesis as a strong nucleophile and base, particularly in reactions requiring deprotonation or sulfur-centered reactivity. Its sodium salt form enhances stability and reduces the volatility associated with the parent thiol, making it preferable for controlled industrial applications .

属性

分子式 |

C3H8NaS |

|---|---|

分子量 |

99.15 g/mol |

InChI |

InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3; |

InChI 键 |

FUBTVLXYLYGSOO-UHFFFAOYSA-N |

规范 SMILES |

CC(C)S.[Na] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 2-Propanethiol, sodium salt (8CI,9CI) can be synthesized through the reaction of 2-propanethiol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where 2-propanethiol is deprotonated by sodium hydroxide to form the sodium salt:

(CH3)2CHSH+NaOH→(CH3)2CHSNa+H2O

Industrial Production Methods: In industrial settings, the production of 2-propanethiol, sodium salt often involves the use of sodium metal or sodium hydride as the base. The reaction is carried out under controlled conditions to ensure the complete conversion of 2-propanethiol to its sodium salt form .

Types of Reactions:

-

Oxidation: 2-Propanethiol, sodium salt (8CI,9CI) can undergo oxidation reactions to form disulfides. For example, it can react with oxidizing agents like hydrogen peroxide to form 2,2’-dithiobis(propane):

2(CH3)2CHSNa+H2O2→(CH3)2CHS−SCH(CH3)2+2NaOH

-

Substitution: As a strong nucleophile, 2-propanethiol, sodium salt can participate in nucleophilic substitution reactions. It can react with alkyl halides to form thioethers:

(CH3)2CHSNa+R−X→(CH3)2CHSR+NaX

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Alkyl Halides: Methyl iodide, ethyl bromide.

Major Products Formed:

Disulfides: 2,2’-dithiobis(propane).

Thioethers: Various alkyl thioethers depending on the alkyl halide used

科学研究应用

作用机制

The primary mechanism of action of 2-propanethiol, sodium salt is through its strong nucleophilic properties. The sulfur atom in the compound readily donates electrons, allowing it to participate in nucleophilic substitution and addition reactions. This reactivity is crucial in the formation of thioethers and disulfides, which are important in various chemical and biological processes .

相似化合物的比较

Parent Thiol: 2-Methyl-2-Propanethiol (tert-Butyl Mercaptan)

Key Differences :

The sodium salt eliminates the malodor and flammability risks of the parent thiol, enhancing safety in laboratory and industrial settings. Its ionic nature also improves solubility in polar media, enabling precise stoichiometric control in reactions .

Other Alkali Metal Salts: Sodium vs. Potassium Derivatives

Sodium salts of thiols are more commonly used than potassium analogs due to their lower cost and comparable reactivity. For example, sodium tert-butylthiolate exhibits faster reaction kinetics in SN2 substitutions compared to potassium tert-butylthiolate, owing to the smaller ionic radius of Na⁺, which facilitates nucleophilic attack .

Transition Metal Salts: Tin(4+) Salt

The tin(4+) salt of 2-methyl-2-propanethiol (CAS 91192-61-9) serves distinct purposes. Unlike the sodium salt, which is primarily a nucleophile, tin derivatives are often used as stabilizers in polymers or catalysts in organometallic reactions. The tin(4+) salt’s higher molecular weight and covalent bonding reduce its solubility in polar solvents but enhance thermal stability .

Structurally Similar Thiols: 1-Propanethiol and Ethyl Mercaptan

Key Insights :

The tertiary structure of 2-propanethiol, sodium salt confers greater steric hindrance, which can reduce undesired side reactions in synthesis compared to linear thiols. Its lower pKa (as the conjugate acid) indicates stronger acidity, making it a more effective base for deprotonation .

Industrial Relevance in Sulfur Chemistry

2-Propanethiol, sodium salt is critical in petroleum and pharmaceutical industries, whereas similar compounds like 2-propanethiol itself is used in gas-phase sulfur analysis (e.g., natural gas odorization) . The sodium salt’s non-volatility makes it unsuitable for gas-phase applications but ideal for liquid-phase syntheses, such as preparing thioethers or modifying biomolecules .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。